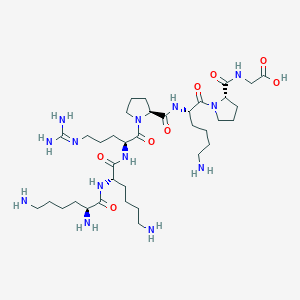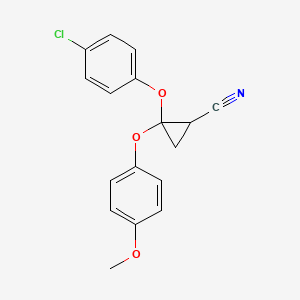
2-(4-Chlorophenoxy)-2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile is a synthetic compound known for its unique cyclopropane core. This molecule has gained attention in various fields due to its structural diversity and potential applications. The chlorophenyl and methoxyphenyl groups are attached to the cyclopropane ring, adding to its versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile involves several steps:
Preparation of Intermediate Compounds: : The first step involves the formation of 4-chlorophenol and 4-methoxyphenol.
Formation of Ether Bonds: : These intermediates then undergo nucleophilic substitution reactions with suitable alkylating agents to form 4-chlorophenoxy and 4-methoxyphenoxy derivatives.
Cyclopropanation: : The key step is the cyclopropanation reaction. Using carbenes or diazo compounds, the cyclopropane ring is formed, linking the chlorophenyl and methoxyphenyl groups to the central carbon atom.
Formation of Carbonitrile Group: : Finally, the nitrile group is introduced through a substitution reaction using cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production involves large-scale application of the above synthetic routes, with optimizations for yield and purity. Key factors include reaction temperature, solvent choice, and catalyst selection. Continuous-flow reactors are often used to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(4-Chlorophenoxy)-2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile undergoes various reactions:
Oxidation: : It can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: : This compound can be reduced to remove the nitrile group, converting it to amine derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, modifying the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: : PCC (Pyridinium chlorochromate), KMnO4, and NaOCl.
Reducing Agents: : LiAlH4, NaBH4, and H2 with Pd/C.
Substitution Reagents: : Halides, nitrates, and alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation Products: : Hydroxylated or carbonylated derivatives.
Reduction Products: : Amine derivatives.
Substitution Products: : Various substituted phenyl rings.
科学研究应用
In Chemistry
Material Synthesis: : Used as a precursor in the synthesis of advanced materials, including polymers and composites.
Catalysis: : Functions as a ligand in catalysis, aiding in enantioselective reactions.
In Biology
Enzyme Inhibition: : Potential use as an inhibitor of certain enzymes, valuable in biochemical studies.
Molecular Probes: : Acts as a molecular probe to study binding interactions within biological systems.
In Medicine
Pharmaceuticals: : Investigated for potential pharmaceutical applications, such as antifungal, antiviral, and anticancer agents.
In Industry
Agrochemicals: : Used in the development of novel agrochemicals, including herbicides and pesticides.
Dyes and Pigments: : Employed in the synthesis of dyes and pigments due to its stable chromophore structure.
作用机制
2-(4-Chlorophenoxy)-2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile exerts its effects through various mechanisms:
Molecular Targets: : Targets include specific enzymes and receptors involved in biological pathways.
Pathways Involved: : Alters cellular signaling pathways, potentially affecting gene expression, metabolic cycles, and cell division.
相似化合物的比较
Unique Structure: : The unique combination of chlorophenyl, methoxyphenyl, and cyclopropane distinguishes this compound from similar ones.
Similar Compounds: : Related compounds include 2-(4-chlorophenoxy)cyclopropane-1-carbonitrile and 2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile.
属性
CAS 编号 |
651306-64-8 |
|---|---|
分子式 |
C17H14ClNO3 |
分子量 |
315.7 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C17H14ClNO3/c1-20-14-6-8-16(9-7-14)22-17(10-12(17)11-19)21-15-4-2-13(18)3-5-15/h2-9,12H,10H2,1H3 |
InChI 键 |
SOKLTMOQTRDXDB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OC2(CC2C#N)OC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide](/img/structure/B15170099.png)
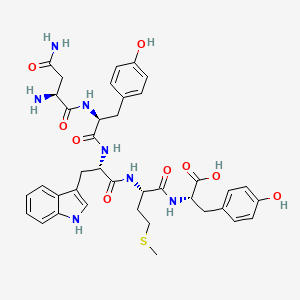
![1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]-](/img/structure/B15170110.png)

![1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one](/img/structure/B15170119.png)
![9-Chloro-1-ethyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15170121.png)
![6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15170123.png)
![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)
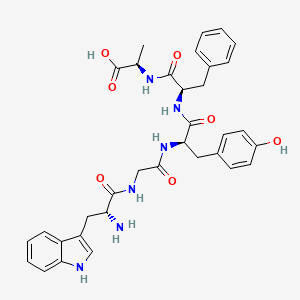
![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B15170148.png)
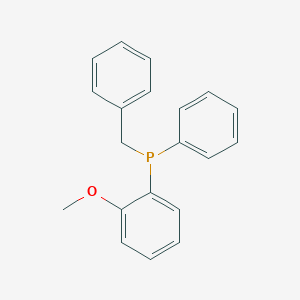
![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)
